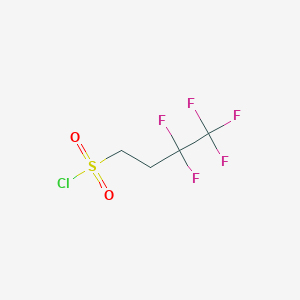

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride: is a chemical compound with the molecular formula C₄H₄ClF₅O₂S It is a sulfonyl chloride derivative, characterized by the presence of five fluorine atoms attached to a butane backbone, along with a sulfonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride can be synthesized through the fluorination of butane derivatives. One common method involves the reaction of butane-1-sulfonyl chloride with a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of sulfolane. This process replaces hydrogen atoms in the butane backbone with fluorine atoms, resulting in the formation of the desired pentafluorinated product .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl sulfonates, and alkenyl sulfonates, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: Basic conditions, such as the presence of barium hydroxide, facilitate the hydrolysis of the sulfonyl chloride group.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Aryl Sulfonates: Formed from the reaction with phenoxides.

Alkenyl Sulfonates: Formed from the reaction with enolates.

Applications De Recherche Scientifique

Organic Synthesis

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is utilized as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into organic molecules. The sulfonyl chloride group is particularly valuable for the following reasons:

- Activation of Nucleophiles : The sulfonyl chloride can activate nucleophiles in substitution reactions, facilitating the formation of various sulfonamides and sulfonates.

- Fluorination Reactions : This compound can be used in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals. For example, it has been employed in the synthesis of fluorinated amines and carboxylic acids through nucleophilic substitution reactions.

Case Study: Synthesis of Fluorinated Sulfonamides

In a study published in the Journal of Fluorine Chemistry, researchers demonstrated the utility of this compound in synthesizing fluorinated sulfonamides. The reaction conditions were optimized to enhance yield and selectivity towards desired products .

Material Science

The compound also finds applications in material science, particularly in the development of novel polymers and coatings.

- Polymer Synthesis : It can be used to create fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These properties make them suitable for use in harsh environments.

- Coatings : The introduction of fluorinated groups into coatings improves their hydrophobicity and oleophobicity. This characteristic is beneficial for applications in electronics and automotive industries where protection against contaminants is crucial.

Case Study: Development of Fluorinated Coatings

A recent study highlighted the use of this compound to develop fluorinated coatings that provide excellent resistance to corrosion and wear. The coatings were tested under various environmental conditions to assess their performance .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for the identification and quantification of per- and polyfluoroalkyl substances (PFAS) in environmental samples.

- Chromatography Applications : Its unique properties allow it to be used as a calibration standard for liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting PFAS compounds in water and soil samples.

Case Study: Environmental Monitoring

Research conducted by environmental scientists utilized this compound as a reference standard in LC-MS analyses to monitor PFAS contamination levels in groundwater sources. The study provided critical data on the prevalence of these substances and their potential health impacts .

Mécanisme D'action

The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Perfluorobutanesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.

Trifluoromethanesulfonyl chloride: Contains three fluorine atoms and a sulfonyl chloride group, used in similar applications but with different reactivity and stability profiles.

Uniqueness: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is unique due to its pentafluorinated butane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in applications requiring robust and reactive sulfonylating agents .

Activité Biologique

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by five fluorine atoms and a sulfonyl chloride functional group, endows it with distinct chemical reactivity and potential biological activities.

The compound's molecular formula is C4H4ClF5O2S. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable reagent in organic synthesis. It is known to undergo various chemical reactions including:

- Substitution Reactions : The sulfonyl chloride group can react with nucleophiles such as amines and phenoxides to form sulfonamides and aryl sulfonates.

- Hydrolysis : Under basic conditions, it can hydrolyze to form the corresponding sulfonic acid .

Biological Activity Overview

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. This section summarizes key findings related to its biological activity.

Antimicrobial Activity

A study highlighted the antimicrobial potential of various compounds derived from sulfonyl chlorides. Specifically:

- Activity Against Gram-positive Bacteria : Compounds synthesized from this compound showed moderate antibacterial activity against several strains of Gram-positive bacteria. The effectiveness varied with structural modifications of the derivatives .

- Toxicity Assessment : In tests involving aquatic organisms like Daphnia magna, some derivatives were found to exhibit moderate toxicity levels while maintaining significant antimicrobial efficacy .

Anticancer Properties

Research into the anticancer properties of sulfonyl chlorides suggests that they may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The electrophilic nature of the sulfonyl chloride allows it to interact with cellular nucleophiles, potentially leading to the formation of adducts that disrupt cellular functions. This interaction has been hypothesized to induce apoptosis in cancer cells.

- Case Studies : In vitro studies have demonstrated that certain derivatives can inhibit tumor growth in specific cancer cell lines.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

The biological activity of this compound primarily stems from its ability to act as an electrophile:

- Electrophilic Attack : The sulfonyl chloride group can undergo nucleophilic substitution reactions with biological macromolecules (e.g., proteins), which may lead to altered function or inhibition.

- Reactive Intermediates : Hydrolysis products may also possess biological activity that contributes to the overall efficacy against pathogens or cancer cells .

Propriétés

IUPAC Name |

3,3,4,4,4-pentafluorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF5O2S/c5-13(11,12)2-1-3(6,7)4(8,9)10/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJVCLVKSCZXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.